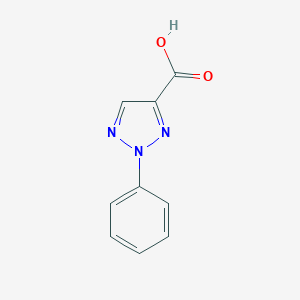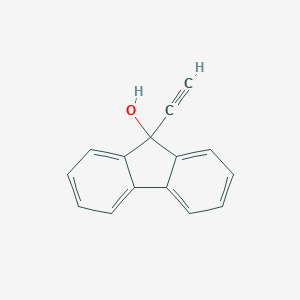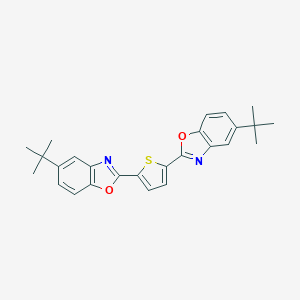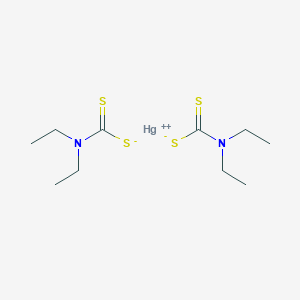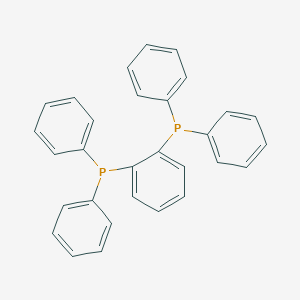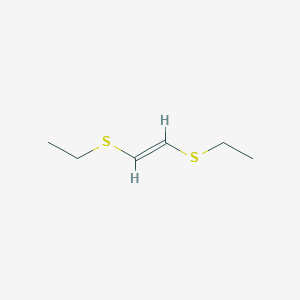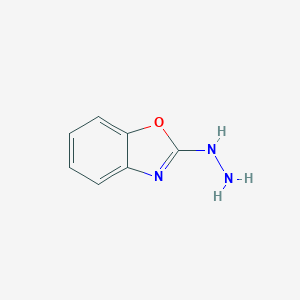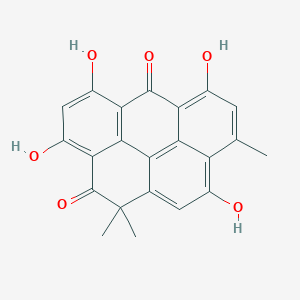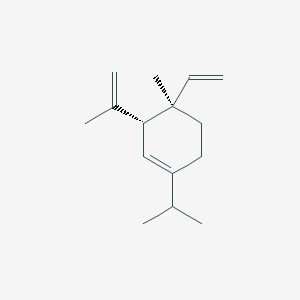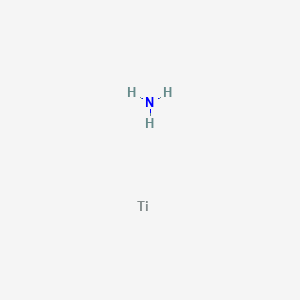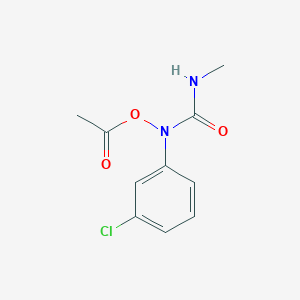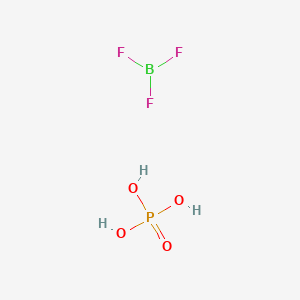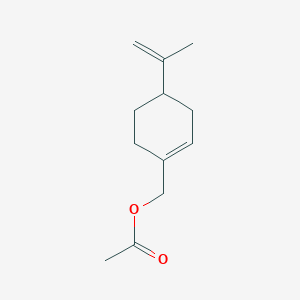![molecular formula C6H7NO2 B085132 [(E)-2-cyanoethenyl] acetate CAS No. 14268-54-3](/img/structure/B85132.png)
[(E)-2-cyanoethenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-2-cyanoethenyl] acetate, also known as vinyl cyanide, is a chemical compound with the molecular formula C5H3N O2. It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various chemicals. In recent years, [(E)-2-cyanoethenyl] acetate has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, biochemistry, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of [(E)-2-cyanoethenyl] acetate is not well understood, but it is believed to inhibit the growth of cancer cells by interfering with DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
[(E)-2-cyanoethenyl] acetate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cell signaling pathways. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
[(E)-2-cyanoethenyl] acetate has several advantages for use in laboratory experiments, including its relatively low cost and its ability to easily penetrate cell membranes. However, it also has several limitations, including its potential toxicity and its instability in aqueous solutions.
Future Directions
There are several potential future directions for research involving [(E)-2-cyanoethenyl] acetate, including the development of new synthetic methods, the exploration of its potential as an anticancer agent, and the investigation of its potential use in drug delivery systems. Additionally, further research is needed to better understand its mechanism of action and to evaluate its safety and efficacy in various applications.
Synthesis Methods
[(E)-2-cyanoethenyl] acetate can be synthesized through various methods, including the reaction of acetic anhydride with malononitrile or the reaction of acrylonitrile with acetic acid. Another common method involves the reaction of acetylene with hydrogen cyanide in the presence of a catalyst, such as cuprous chloride.
Scientific Research Applications
[(E)-2-cyanoethenyl] acetate has been extensively studied for its potential applications in various fields of scientific research. In materials science, it has been used as a building block for the synthesis of various polymers, including polyacrylonitrile and poly[(E)-2-cyanoethenyl] acetate cyanide. In biochemistry, it has been used as a precursor for the synthesis of various amino acids, including methionine and cysteine. In medicinal chemistry, it has been studied for its potential use as an anticancer agent and as a drug delivery system.
properties
CAS RN |
14268-54-3 |
|---|---|
Product Name |
[(E)-2-cyanoethenyl] acetate |
Molecular Formula |
C6H7NO2 |
Molecular Weight |
111.1 g/mol |
IUPAC Name |
[(E)-2-cyanoethenyl] acetate |
InChI |
InChI=1S/C5H5NO2/c1-5(7)8-4-2-3-6/h2,4H,1H3/b4-2+ |
InChI Key |
WJZYKZUTZHYSLA-DUXPYHPUSA-N |
Isomeric SMILES |
CC(=O)O/C=C/C#N |
SMILES |
CC(=O)OC=CC#N |
Canonical SMILES |
CC(=O)OC=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



